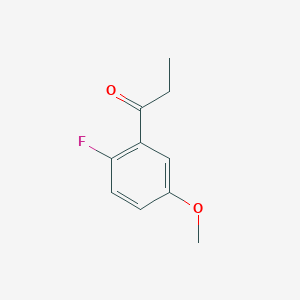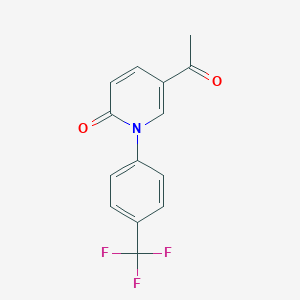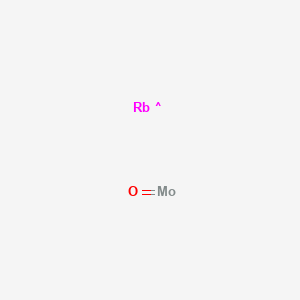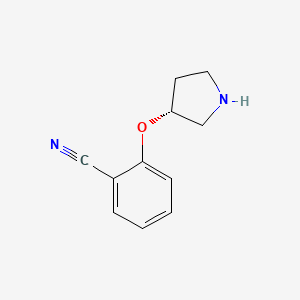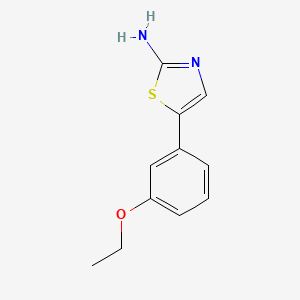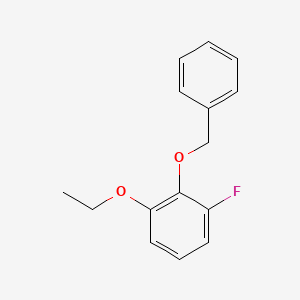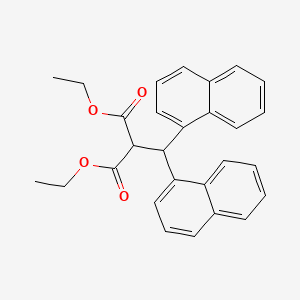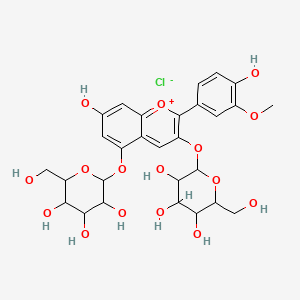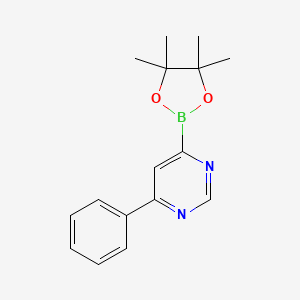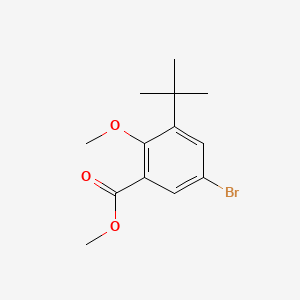
Methyl 5-bromo-3-(t-butyl)-2-methoxybenZoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 3rd position, and a methoxy group at the 2nd position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 3-(tert-butyl)-2-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products like 5-azido-3-(tert-butyl)-2-methoxybenzoate or 5-thio-3-(tert-butyl)-2-methoxybenzoate.
Oxidation: Products like 5-bromo-3-(tert-butyl)-2-methoxybenzaldehyde.
Reduction: Products like 5-bromo-3-(tert-butyl)-2-methoxybenzyl alcohol.
Applications De Recherche Scientifique
Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Explored for its use in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, such as enzymes or receptors. The presence of the bromine atom and the tert-butyl group can influence its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-2-methoxybenzoate: Lacks the tert-butyl group, which can affect its reactivity and applications.
Methyl 3-(tert-butyl)-2-methoxybenzoate: Lacks the bromine atom, which can influence its chemical behavior.
Methyl 5-chloro-3-(tert-butyl)-2-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness
Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate is unique due to the combination of the bromine atom, tert-butyl group, and methoxy group on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for certain applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H17BrO3 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
methyl 5-bromo-3-tert-butyl-2-methoxybenzoate |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)10-7-8(14)6-9(11(10)16-4)12(15)17-5/h6-7H,1-5H3 |
Clé InChI |
GXKLIURLLPMNLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


